Diethyl isopropylidenemalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

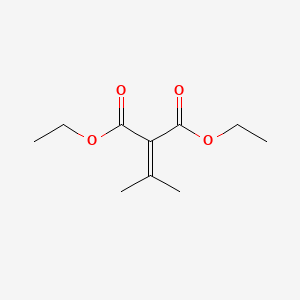

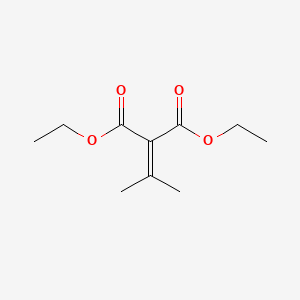

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-propan-2-ylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEISAZNMMVPNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

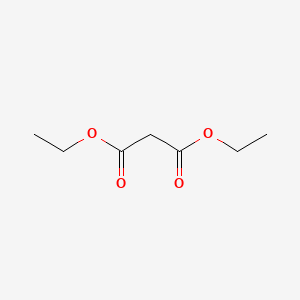

Canonical SMILES |

CCOC(=O)C(=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218210 | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6802-75-1 | |

| Record name | 1,3-Diethyl 2-(1-methylethylidene)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isopropylidenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Isopropylidenemalonate (CAS 6802-75-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylidenemalonate, with CAS number 6802-75-1, is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Structurally, it is the diethyl ester of isopropylidenemalonic acid, featuring a reactive α,β-unsaturated system that makes it a valuable building block in organic synthesis.[2] Its applications range from the synthesis of retinoids, barbiturates, and anticonvulsants to its use in the fragrance industry.[1][3][4] Recent literature has also highlighted its potential as a novel inhibitor of TAM and MET kinases, suggesting its relevance in oncology research.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6802-75-1 | [4] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][4] |

| Molecular Weight | 200.23 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Boiling Point | 175-178 °C at 120 mmHg | [1][4] |

| Density | 1.021 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.451 | [1][4] |

| Flash Point | 229 °F (109.4 °C) | [1][4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [3] |

| SMILES | O=C(OCC)/C(C(OCC)=O)=C(C)/C | [6] |

| InChIKey | WEISAZNMMVPNTH-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Spectrum available in CDCl₃ | [7][8] |

| ¹³C NMR | Spectrum available | [8] |

| IR | FTIR, ATR-IR, and Vapor Phase IR spectra available | [8] |

| Mass Spectrum | Electron Ionization (EI) spectrum available | [9] |

| UV (λmax) | 214 nm in Ethanol | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis via Knoevenagel Condensation

The most common method for synthesizing this compound is the Knoevenagel condensation of diethyl malonate with acetone.[3][10] This reaction involves the nucleophilic addition of the active methylene group of diethyl malonate to the carbonyl group of acetone, followed by dehydration.[10]

Protocol 1: Zinc Chloride Catalyzed Synthesis

This protocol uses zinc chloride as a catalyst and acetic anhydride as a dehydrating agent.

-

Materials:

-

Procedure:

-

Combine diethyl malonate, acetone, acetic anhydride, and zinc chloride in a 500 mL three-neck flask.[11]

-

Heat the mixture to reflux and maintain for 24 hours.[11][12]

-

After 24 hours, cool the reaction mixture and add 200 mL of benzene.[11]

-

Wash the organic mixture with four 100 mL portions of water.[11]

-

Extract the combined aqueous layers with two 50 mL portions of benzene.[11]

-

Combine all organic layers and concentrate using a rotary evaporator.[11]

-

Purify the resulting residue by distillation under reduced pressure (boiling point: 112 °C at 9 mmHg) to yield this compound.[11] The reported yield for this method is approximately 41%.[11]

-

Key Reactions and Applications

This compound is a precursor for more complex molecules, often utilized in conjugate addition reactions.

Protocol 2: Conjugate Addition of a Grignard Reagent

This protocol describes the synthesis of diethyl tert-butylmalonate via the copper(I) chloride-catalyzed conjugate addition of methylmagnesium iodide to this compound.[13]

-

Materials:

-

This compound (100 g, 0.500 mol)[13]

-

Methylmagnesium iodide solution (prepared separately)[13]

-

Copper(I) chloride (1.0 g, 0.010 mol)[13]

-

Anhydrous ether (as solvent)[13]

-

10% Sulfuric acid (for quenching)[13]

-

Saturated aqueous sodium thiosulfate[13]

-

Magnesium sulfate (for drying)[13]

-

Reaction flask with cooling bath

-

-

Procedure:

-

Cool a solution of methylmagnesium iodide in ether to 0–5 °C using an ice-salt bath.[13]

-

Add 1.0 g of copper(I) chloride to the Grignard solution with stirring.[13]

-

Maintain the temperature at -5 to 0 °C and add a solution of this compound (100 g) in 100 mL of anhydrous ether dropwise over 80–90 minutes.[13]

-

After the addition is complete, remove the cooling bath and stir the mixture for an additional 30 minutes.[13]

-

Pour the reaction mixture onto a mixture of ice (500-1000 g) and 400 mL of 10% sulfuric acid to quench the reaction.[13]

-

Separate the ether layer. Extract the aqueous phase with three 200 mL portions of ether.[13]

-

Combine the ether solutions and wash with 100 mL of saturated aqueous sodium thiosulfate.[13]

-

Dry the organic layer over magnesium sulfate and concentrate using a rotary evaporator.[13]

-

Purify the residual liquid by distillation to yield diethyl tert-butylmalonate (87-94% yield).[13]

-

Role in Drug Development and Organic Synthesis

This compound's utility stems from its status as a versatile building block.[1] Its chemical structure allows for the introduction of an isopropylidene-protected malonate moiety, which can be further modified to create complex molecular architectures.

-

Pharmaceutical Synthesis: It is a documented intermediate in the synthesis of barbiturates, anticonvulsants, and various heterocyclic compounds.[3] It has also been specifically used in the synthesis of retinoids, where modifications at the side-chain terminus are crucial for developing novel therapeutic agents.[1]

-

Kinase Inhibition: Research has identified this compound as a starting point for developing novel inhibitors of TAM (Tyro3, Axl, Mer) and MET kinases, which are implicated in various cancers.[5]

-

Agrochemicals: The compound is employed in the creation of agrochemicals, including certain insecticides and herbicides.[1]

Safety and Handling

This compound is considered to have low acute toxicity but should be handled with care.[3]

-

Exposure: May cause mild irritation to the eyes, skin, and respiratory system.[3] Direct skin contact may lead to dermatitis in sensitive individuals.[3]

-

Handling: Use in a well-ventilated area.[3] Standard personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors.[3]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry place.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 6802-75-1: 1,3-Diethyl 2-(1-methylethylidene)propanedi… [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 6802-75-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound(6802-75-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Diethyl Isopropylidenemalonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of diethyl isopropylidenemalonate. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.

Core Physical Properties

This compound is a carboxylic acid derivative and an organic ester.[1] At room temperature, it presents as a colorless to pale yellow, clear liquid with a faint, fruity, or ester-like odor.[1][2][3] It is characterized by its low volatility and is sparingly soluble in water but readily soluble in common organic solvents such as ethanol, acetone, and ether.[1]

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [4][5][6][7] |

| Molecular Weight | 200.23 g/mol | [4][5][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 112 °C / 9 mmHg175-178 °C / 120 mmHg125 °C / 18 mmHg | [8][2][3] |

| Density | 1.021 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.451 | [2][3] |

| Flash Point | 80 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of diethyl malonate with acetone in the presence of a catalyst.[1][8][9][10]

Materials and Equipment:

-

Diethyl malonate

-

Acetone

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Benzene (or Toluene)

-

500 mL three-neck flask (or 2 L flask)

-

Magnetic stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus (e.g., 30-cm Vigreux column)

Procedure:

-

In a suitable reaction flask, combine diethyl malonate (0.83 mol), acetone (1.24 mol), acetic anhydride (1.05 mol), and anhydrous zinc chloride (0.125 mmol).[8] A larger scale synthesis can also be performed with 2.50 moles of diethyl malonate, 3.73 moles of acetone, 3.14 moles of acetic anhydride, and 0.37 moles of anhydrous zinc chloride.[9]

-

Heat the mixture to reflux with stirring for 20-24 hours.[9]

-

After cooling, dilute the reaction mixture with benzene (or toluene) and wash it multiple times with water.[8][9][10]

-

Combine the organic layers and concentrate them using a rotary evaporator.[8][9]

-

The resulting residue is then purified by fractional distillation under reduced pressure to yield this compound as a colorless, oily liquid.[8][9]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectra are used to elucidate the molecular structure.[11][12]

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[4][6]

-

Gas Chromatography (GC): GC is utilized to assess the purity of the final product.

Synthetic Workflow

Caption: Synthesis workflow for this compound.

Safety Information

This compound is considered to have low acute toxicity.[1] However, it may cause mild irritation to the eyes, skin, and respiratory system upon prolonged or repeated exposure.[1] It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[1][13] Store in a cool, dry, and well-ventilated place.[1] For detailed safety information, consult the material safety data sheet (MSDS).[14]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 6802-75-1 [chemicalbook.com]

- 4. This compound | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(6802-75-1) 13C NMR [m.chemicalbook.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

Diethyl isopropylidenemalonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of diethyl isopropylidenemalonate, a compound of interest in various chemical syntheses. The data presented is compiled from verified chemical databases and is intended to support research and development activities.

Physicochemical Data

The molecular formula and weight are critical parameters for stoichiometric calculations in synthesis, analytical characterization, and drug design. The table below summarizes these key quantitative data points for this compound.

| Parameter | Value | Citations |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Molar Mass | 200.234 g/mol | [3][8] |

| Precise Molecular Weight | 200.2316 g/mol | [6][7] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound, its empirical formula, and its calculated molecular weight.

References

- 1. This compound | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6802-75-1 | TCI AMERICA [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Diethyl 2-(propan-2-ylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-(propan-2-ylidene)malonate, also known as Diethyl isopropylidenemalonate. It covers its chemical properties, synthesis, and significant applications in organic synthesis, with a focus on its role as a versatile intermediate for drug discovery and development.

Chemical Identity and Properties

Diethyl 2-(propan-2-ylidene)malonate is a diester derivative of malonic acid. The presence of the isopropylidene group and the two ethyl ester functionalities imparts specific reactivity to the molecule, making it a valuable precursor in various synthetic routes.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | diethyl 2-propan-2-ylidenepropanedioate[1] |

| Common Name | This compound |

| CAS Number | 6802-75-1[1] |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| InChI Key | WEISAZNMMVPNTH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C(=C(C)C)C(=O)OCC[1] |

| Synonyms | Diethyl 2-isopropylidenemalonate, Isopropylidenemalonic acid diethyl ester, Propanedioic acid, (1-methylethylidene)-, diethyl ester[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 175-178 °C at 120 mmHg | [2] |

| Density | 1.021 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.451 | [2] |

| Flash Point | 109 °C (229 °F) | [2] |

| λmax | 214 nm (in Ethanol) | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Synthesis of Diethyl 2-(propan-2-ylidene)malonate

The primary method for synthesizing Diethyl 2-(propan-2-ylidene)malonate is through the Knoevenagel condensation of diethyl malonate with acetone. This reaction is typically catalyzed by a weak base in the presence of a dehydrating agent.

This protocol is adapted from established synthetic procedures.

Materials:

-

Diethyl malonate

-

Acetone

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl₂)

-

Benzene

-

Water

Procedure:

-

In a 500 ml three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine diethyl malonate (0.83 mol), acetone (1.24 mol), acetic anhydride (1.05 mol), and anhydrous zinc chloride (0.125 mmol).

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, add 200 ml of benzene to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with four 100 ml portions of water.

-

Extract the combined aqueous layers with two 50 ml portions of benzene.

-

Combine all organic layers and concentrate under reduced pressure using a rotary evaporator.

-

Distill the resulting residue under reduced pressure to yield Diethyl 2-(propan-2-ylidene)malonate as an oily product.

Diagram of Synthesis Workflow:

References

An In-depth Technical Guide on the Solubility of Diethyl Isopropylidenemalonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl isopropylidenemalonate (CAS No. 6802-75-1), with the molecular formula C₁₀H₁₆O₄, is a diethyl ester of isopropylidenemalonic acid. It serves as a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its physical state at room temperature is a colorless to pale yellow liquid.[1] The efficiency of its use in organic synthesis is highly dependent on its solubility in different reaction media. This guide addresses the known solubility characteristics of this compound and provides a methodology for researchers to precisely quantify its solubility in solvents of interest.

Solubility Profile

Qualitative Solubility

Published data indicates that this compound is sparingly soluble in water but is readily soluble in common organic solvents.[1] Solvents in which it is known to dissolve include ethanol, acetone, and diethyl ether.[1] This solubility profile is consistent with its chemical structure, which features a nonpolar isopropylidene group and two ethyl ester functionalities, imparting an overall character that is amenable to dissolution in moderately polar to nonpolar organic solvents.

For a structurally related compound, diethyl malonate, the solubility in several organic solvents is well-documented. It is described as being miscible with ethanol and ether, and very soluble in acetone.[2] This suggests that this compound is also likely to exhibit high solubility in these common laboratory solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data (e.g., in g/100 mL or molarity) for the solubility of this compound in organic solvents. The following table summarizes the available qualitative information.

| Solvent | Temperature (°C) | Solubility |

| Water | Ambient | Sparingly Soluble[1] |

| Ethanol | Ambient | Readily Soluble[1] |

| Acetone | Ambient | Readily Soluble[1] |

| Diethyl Ether | Ambient | Readily Soluble[1] |

Given the absence of precise quantitative data, it is imperative for researchers to determine the solubility experimentally in the specific solvent systems relevant to their work. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

This section outlines a reliable method for determining the solubility of this compound in an organic solvent of choice at a specific temperature. The method is based on the gravimetric analysis of a saturated solution.

3.1. Materials

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (solvent-compatible, 0.22 µm pore size)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved liquid remains visible. b. Securely seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. c. Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any microscopic undissolved droplets.

-

Gravimetric Analysis: a. Record the exact mass of the evaporating dish containing the filtered saturated solution. b. Carefully evaporate the solvent from the solution in a fume hood. Gentle heating in an oven or the use of a rotary evaporator under reduced pressure can expedite this process. Ensure the temperature is kept well below the boiling point of this compound to prevent its loss. c. Once the solvent is completely removed, place the evaporating dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent. d. Record the final mass of the evaporating dish containing the solute residue.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot withdrawn in mL) * 100

3.4. Data Reporting

The determined solubility should be reported along with the specific solvent and the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Synthesis Workflow

This compound is commonly synthesized via the Knoevenagel condensation of diethyl malonate with acetone. A simplified workflow of this synthesis is depicted below.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, qualitative assessments indicate its high solubility in common non-aqueous media such as ethanol, acetone, and diethyl ether. For drug development and process chemistry applications where precise solubility is critical, the experimental protocol provided in this guide offers a robust method for its determination. The understanding of its solubility, coupled with knowledge of its synthetic pathway, empowers researchers to effectively utilize this versatile compound in their scientific endeavors.

References

Spectroscopic Profile of Diethyl Isopropylidenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl isopropylidenemalonate (CAS No: 6802-75-1; Molecular Formula: C₁₀H₁₆O₄; Molecular Weight: 200.23 g/mol ).[1] The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.22 | Quartet | 4H | -OCH₂CH₃ |

| 2.15 | Singlet | 6H | =C(CH₃)₂ |

| 1.28 | Triplet | 6H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O |

| 152.0 | =C(COOEt)₂ |

| 126.5 | =C(CH₃)₂ |

| 61.2 | -OCH₂CH₃ |

| 23.8 | =C(CH₃)₂ |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Description |

| 2984 | C-H stretch (alkane) |

| 1725 | C=O stretch (ester) |

| 1645 | C=C stretch (alkene) |

| 1255, 1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 200 | 25 | [M]⁺ |

| 155 | 100 | [M - OEt]⁺ |

| 127 | 85 | [M - COOEt]⁺ |

| 99 | 60 | [M - COOEt - CO]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A thin film of the compound is prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

FT-IR Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Technique: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to ionization.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualizations

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Knoevenagel condensation reaction between diethyl malonate and acetone.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

References

Diethyl Isopropylidenemalonate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diethyl isopropylidenemalonate. The information is intended to support researchers, scientists, and professionals in the drug development field in the safe management of this chemical compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound is a colorless to pale yellow liquid with a faint, ester-like odor.[1] It is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol, acetone, and ether.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, characteristic ester-like | [1] |

| Boiling Point | 125 °C at 18 mmHg | [3] |

| Flash Point | 80 °C | [3] |

| Density (Specific Gravity) | 1.03 g/mL at 20°C | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.45 | [3] |

Toxicological Data

Note: The following data pertains to diethyl malonate and should be used as an estimation for this compound with caution.

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 15720 mg/kg | Rat | Oral | [4] |

| LD50 (Dermal) | > 16000 mg/kg | Rabbit | Dermal | [4] |

This compound is considered to have low acute toxicity. However, prolonged or repeated exposure may cause mild irritation to the eyes, skin, and respiratory system.[1] Inhalation of vapors may lead to symptoms such as dizziness and headaches, while direct skin contact might cause dermatitis in sensitive individuals.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

According to one source, this compound is not classified under GHS.[2] However, another source indicates it is a combustible liquid (H227).[3] For the related compound, diethyl isopropylmalonate, some reports indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Given the potential for irritation, it is prudent to handle this compound with appropriate care.

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of chemical safety. The following are summaries of key OECD guidelines relevant to the toxicological evaluation of compounds like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Typically, the albino rabbit is used.

-

Procedure: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a patch. Untreated skin serves as a control. The exposure duration is typically 4 hours. After exposure, the residual substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored, and the degree of irritation is determined. The observation period can be extended up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

-

Test System: The albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyelids are held together for a short period to prevent loss of the substance.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the irritation potential. The observation period may be extended to assess the reversibility of any damage.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

-

Test System: The rat is the preferred species.

-

Procedure: The test substance is administered orally to a group of animals of a single sex at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The starting dose is selected based on a sighting study.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. The number of animals that die or show signs of toxicity at each dose level is recorded. This information is used to classify the substance according to its acute oral toxicity.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be required under normal use.[9] However, if vapors or mists are generated, use a respirator with an appropriate filter.

Handling

-

Use only in a well-ventilated area.[7]

-

Avoid contact with skin and eyes.[10]

-

Avoid breathing mist or vapors.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Take precautionary measures against static discharge.[11]

-

Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[10]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[10][13]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][14]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][10]

-

Specific Hazards: The substance is a combustible liquid.[3][6] In a fire, it may emit toxic fumes.[15] Containers may explode when heated.[9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][16]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[7]

Logical Flow of Safety Precautions

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6802-75-1 | TCI AMERICA [tcichemicals.com]

- 4. carlroth.com [carlroth.com]

- 5. Diethyl isopropylmalonate | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. durhamtech.edu [durhamtech.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com [carlroth.com]

- 15. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 16. capotchem.cn [capotchem.cn]

Commercial Availability and Synthetic Guide for Diethyl Isopropylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of diethyl isopropylidenemalonate, detailed synthetic protocols, and its application in drug discovery. The information is intended to assist researchers and scientists in sourcing this key chemical intermediate and utilizing it effectively in their experimental workflows.

Commercial Availability

This compound (CAS No. 6802-75-1) is readily available from a variety of chemical suppliers. Purity levels are generally high, with most vendors offering grades suitable for research and development purposes. While pricing is subject to change and often requires a direct quote, the following table summarizes the availability from prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |

| TCI America | >98.0% (GC)[1] | 5g, Bulk (Request Quote)[1][2] | Items in stock locally typically ship the same day.[1] |

| Sigma-Aldrich | 96% | Not specified in search results | Offered through ChemScene LLC.[3] |

| ChemicalBook | ≥95%, 95-99%[4] | Inquire for details | Lists multiple suppliers including PNP Biotech Co. Ltd. and Career Henan Chemical Co.[4] |

| P&S Chemicals | Not specified | Inquire for details | Provides IUPAC name: diethyl 2-propan-2-ylidenepropanedioate.[5] |

| ChemBK | Not specified | Inquire for details | Lists multiple suppliers including Shanghai Macklin Biochemical Co., Ltd.[6] |

Physicochemical Properties

| Property | Value |

| CAS Number | 6802-75-1 |

| Molecular Formula | C10H16O4[5] |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to almost colorless clear liquid[1][6] |

| Boiling Point | 175-178 °C/120 mmHg[6] |

| Density | 1.021 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.451[6] |

Synthesis Protocol: Knoevenagel Condensation

The most common method for the synthesis of this compound is the Knoevenagel condensation of diethyl malonate with acetone.[7] This reaction involves the nucleophilic addition of the active methylene group of diethyl malonate to the carbonyl group of acetone, followed by a dehydration step.[7]

Experimental Protocol

This protocol is adapted from established literature procedures.[1][4][5]

Materials:

-

Diethyl malonate

-

Acetone

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl2)

-

Benzene (or Toluene)

-

Water

-

500 mL three-neck flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (e.g., 133 g, 0.83 mol), acetone (e.g., 72 g, 1.24 mol), acetic anhydride (e.g., 106 g, 1.05 mol), and anhydrous zinc chloride (e.g., 17.0 g, 0.125 mol).[4]

-

Heat the mixture to reflux and maintain for 24 hours with stirring.[4][5]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add benzene (or toluene, approximately 200 mL) to the reaction mixture.[4][5]

-

Transfer the mixture to a separatory funnel and wash with water (4 x 100 mL).[4]

-

Extract the combined aqueous layers with benzene (2 x 50 mL).[4]

-

Combine all organic layers and concentrate using a rotary evaporator.

-

Purify the resulting residue by fractional distillation under reduced pressure to yield this compound (b.p.: 112° C at 9 mmHg).[4]

Caption: Synthetic workflow for this compound.

Application in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. It has been reported as a precursor for the preparation of novel inhibitors of TAM and MET kinases.[8] These kinases are implicated in various cancers, making their inhibitors promising therapeutic agents.[8]

The general scheme involves utilizing this compound as a building block to construct the core scaffold of the kinase inhibitor. Its reactive nature allows for further chemical modifications to achieve the desired pharmacological properties.

Caption: Role as an intermediate in kinase inhibitor synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl isopropylmalonate | C10H18O4 | CID 12966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6802-75-1 | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C10H16O4 | CID 81255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Occurrence of Diethyl Isopropylidenemalonate

This technical guide addresses the natural occurrence of Diethyl isopropylidenemalonate. Based on a thorough review of the current scientific literature, it has been determined that this compound is not a naturally occurring compound.[1] It is exclusively produced through industrial synthesis and was first synthesized in the early 20th century as a versatile intermediate for organic synthesis.[1]

While this compound itself is not found in nature, its parent compound, Diethyl malonate, occurs naturally in various fruits, including grapes, strawberries, guava, melon, pineapple, and blackberries.[2][3][4] This guide will now focus on the established synthetic route for this compound, providing a detailed experimental protocol and a workflow diagram, as this represents the sole source of the compound.

Synthetic Protocol: Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation of Diethyl malonate with acetone.[1][5][6] This reaction is typically catalyzed by a base or a Lewis acid. A representative experimental protocol is detailed below.

Experimental Protocol

Materials:

-

Diethyl malonate (0.83 mol)

-

Acetone (1.24 mol)

-

Acetic anhydride (1.05 mol)

-

Zinc chloride (0.125 mmol)

-

Benzene

-

Water

Procedure: [5]

-

In a 500 ml three-neck flask, combine Diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol), and zinc chloride (17.0 g, 0.125 mmol).

-

Reflux the mixture for 24 hours.

-

After reflux, add 200 ml of benzene to the reaction mixture.

-

Wash the organic layer with four 100 ml portions of water.

-

Extract the combined aqueous layers with two 50 ml portions of benzene.

-

Combine all organic layers and concentrate them.

-

Distill the residue under reduced pressure to yield this compound as an oily product (b.p.: 112° C./9 mmHg).

Yield: 68.0 g (0.34 mol, 41.0%)[5]

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Chemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| CAS Number | 6802-75-1 |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint, characteristic ester-like |

| Boiling Point | 199 °C (390 °F; 472 K) at standard pressure; 112 °C at 9 mmHg |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and ether |

| IUPAC Name | Diethyl 2-propan-2-ylidenepropanedioate |

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Isopropylidenemalonate

Authored for: Researchers, scientists, and drug development professionals.

**Abstract

This document provides detailed protocols for the synthesis of diethyl isopropylidenemalonate via the Knoevenagel condensation of diethyl malonate and acetone. The procedure involves a zinc chloride-catalyzed reaction with acetic anhydride, followed by a straightforward workup and purification by fractional distillation. This intermediate is valuable in organic synthesis, particularly for the preparation of various heterocyclic compounds and other complex molecules. The provided methodologies are compiled from established and verified sources to ensure reproducibility and scalability in a research setting.

Introduction

This compound is a key building block in organic synthesis, serving as a versatile precursor for a variety of chemical transformations. Its synthesis is a classic example of the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2][3] In this specific application, the active methylene compound is diethyl malonate, and the carbonyl-containing reactant is acetone.[4][5][6] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of a dehydrating agent like acetic anhydride.[4][5][6] The resulting α,β-unsaturated compound is a valuable intermediate for the synthesis of pharmaceuticals, including barbiturates and anticonvulsants.[7]

Reaction and Mechanism

The synthesis of this compound proceeds via a Knoevenagel condensation. The reaction is initiated by the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration of the aldol-type intermediate yields the final product.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experimental protocols for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Diethyl Malonate | 160.17 | 400 | 2.50 | 1.00 |

| Acetone | 58.08 | 216 | 3.73 | 1.49 |

| Acetic Anhydride | 102.09 | 320 | 3.14 | 1.26 |

| Anhydrous Zinc Chloride | 136.30 | 50 | 0.37 | 0.15 |

Data compiled from Organic Syntheses procedure.[4]

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value | Reference |

| Reaction Time | 20–24 hours | [4] |

| Reaction Temperature | Reflux | [4] |

| Product Yield | 46–49% (231–246 g) | [4] |

| Boiling Point | 110–115 °C at 9–10 mmHg | [4] |

| Refractive Index (n²⁰D) | 1.4483–1.4490 | [4] |

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

2 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus (e.g., 30-cm Vigreux column)

-

Diethyl malonate (distilled before use)[4]

-

Acetone (dried over potassium carbonate)[4]

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Benzene

-

Water (distilled or deionized)

Procedure

-

Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine 400 g (2.50 moles) of diethyl malonate, 216 g (3.73 moles) of acetone, 320 g (3.14 moles) of acetic anhydride, and 50 g (0.37 mole) of anhydrous zinc chloride.[4]

-

Reaction: Heat the mixture to reflux with stirring and maintain the reflux for 20–24 hours.[4]

-

Workup: After the reflux period, cool the reaction mixture to room temperature and dilute it with 300–350 mL of benzene.[4] Transfer the dark-colored solution to a separatory funnel and wash it with four 500 mL portions of water.[4] Combine the aqueous layers and extract them with two 100 mL portions of benzene.[4]

-

Isolation: Combine all the benzene extracts and concentrate the solution using a rotary evaporator.[4]

-

Purification: The residual liquid is then purified by fractional distillation under reduced pressure using a 30-cm Vigreux column.[4] Collect the fraction boiling at 110–115 °C (9–10 mmHg) as the pure this compound.[4] Unreacted diethyl malonate will distill at a lower temperature (85–87 °C at 9 mmHg).[4]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Benzene is a known carcinogen; use appropriate containment and handling procedures.

-

Zinc chloride is corrosive and hygroscopic; handle in a dry environment.

Conclusion

The synthesis of this compound from diethyl malonate and acetone via a Knoevenagel condensation is a robust and well-documented procedure. The protocol detailed herein, adapted from established literature, provides a reliable method for obtaining this important synthetic intermediate with good yield and purity. Careful adherence to the experimental conditions and purification techniques is crucial for successful synthesis.

References

- 1. Knoevenagel reaction | PPTX [slideshare.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

Knoevenagel condensation reactions using Diethyl isopropylidenemalonate

Application Notes and Protocols: Knoevenagel Condensation Reactions

A Clarification on the Role of Diethyl Isopropylidenemalonate

In the context of the Knoevenagel condensation, it is important to clarify the role of this compound. The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[1][2] this compound, with the chemical structure C₁₀H₁₆O₄, is itself the product of a Knoevenagel condensation between acetone and diethyl malonate. It does not possess an active methylene group and therefore cannot act as the nucleophile in a subsequent Knoevenagel condensation.

This document will focus on the Knoevenagel condensation using diethyl malonate , a common and versatile active methylene compound, which is likely the intended subject of interest for researchers and drug development professionals.

Knoevenagel Condensation of Diethyl Malonate with Aldehydes

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] It is widely employed in the synthesis of a variety of important intermediates for pharmaceuticals, fine chemicals, polymers, and cosmetics.[4][5] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.[1] The product is typically an α,β-unsaturated dicarbonyl compound.[2] A key advantage of this reaction is that it can often be carried out under mild conditions, and a wide range of catalysts have been developed to improve yields and selectivity.[4]

Mechanism of the Knoevenagel Condensation

The reaction proceeds through a three-step mechanism:

-

Deprotonation: A weak base removes a proton from the α-carbon of the active methylene compound (diethyl malonate), forming a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product.

Data Presentation: Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the outcome of the Knoevenagel condensation. A variety of catalysts have been explored, ranging from simple amines to more complex biocatalysts and heterogeneous systems. The following table summarizes the performance of different catalytic systems for the Knoevenagel condensation of various aldehydes with diethyl malonate.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-90 | [4] |

| Benzaldehyde | Immobilized BSA | DMSO | Room Temp | Overnight | 85-89 | [6] |

| 4-Chlorobenzaldehyde | Boric Acid (10 mol%) | Ethanol | Room Temp | Not Specified | Good to Excellent | [3] |

| Various Aldehydes | DBU/Water Complex | Water | Room Temp | Not Specified | Excellent | [7] |

| Benzaldehyde | Piperidine/Benzoic Acid | Benzene | Reflux | 11-18 | 89-91 | [8] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the literature.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate using a Piperidine Catalyst

This protocol is adapted from a procedure in Organic Syntheses.[8]

Materials:

-

Diethyl malonate (0.63 mole)

-

Benzaldehyde (commercial grade, containing 2-8% benzoic acid, 0.66 mole)

-

Piperidine (slightly in excess of the amount needed to neutralize the benzoic acid)

-

Benzene (200 mL)

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus or equivalent for azeotropic removal of water

Procedure:

-

Combine diethyl malonate, benzaldehyde, piperidine, and benzene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Heat the mixture to a vigorous reflux using an oil bath at 130-140°C.

-

Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Add 100 mL of benzene and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of a saturated sodium bicarbonate solution.

-

Extract the combined aqueous washes with a single 50-mL portion of benzene and add this back to the original organic layer.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Remove the benzene by distillation under reduced pressure on a steam bath.

-

Distill the residue under reduced pressure to obtain the pure ethyl benzalmalonate. The product typically boils at 140-142°C at 4 mm Hg.[8]

Protocol 2: Knoevenagel Condensation using an Immobilized Enzyme Catalyst

This protocol is a general procedure based on the use of immobilized gelatine or bovine serum albumin (BSA).[4][6]

Materials:

-

Aldehyde (25 mmol)

-

Diethyl malonate (30 mmol)

-

Dimethyl sulfoxide (DMSO) (7 mL)

-

Immobilized Gelatine or BSA on Immobead IB-350 (1 g)

-

Hexane or Heptane

-

Candida antarctica lipase B (CALB)

Procedure:

-

In a 50 mL conical flask, combine the aldehyde, diethyl malonate, and DMSO.

-

Add the immobilized enzyme catalyst to the mixture.

-

Shake the flask on an orbital shaker at 200 rpm at room temperature overnight.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product from the DMSO solution with three 15 mL portions of hexane or heptane.

-

Evaporate the solvent from the combined organic extracts to yield the crude product, which may contain some unreacted diethyl malonate.

-

To purify the product, selectively hydrolyze the contaminating diethyl malonate using Candida antarctica lipase B (CALB). This yields the final Knoevenagel condensation product with high purity (>95%).[4][6]

Mandatory Visualizations

Caption: General mechanism of the Knoevenagel condensation reaction.

Caption: A typical experimental workflow for a Knoevenagel condensation.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Diethyl Isopropylidenemalonate as a Michael Acceptor in Conjugate Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl isopropylidenemalonate is a versatile α,β-unsaturated compound that serves as an effective Michael acceptor in conjugate addition reactions. Its gem-dimethyl substitution at the β-position leads to the formation of a quaternary carbon center upon successful addition of a nucleophile, a structural motif of significant interest in medicinal chemistry and natural product synthesis. The electron-withdrawing malonate group activates the double bond for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These application notes provide an overview of the use of this compound in organocatalyzed Michael additions, including quantitative data from representative reactions and detailed experimental protocols.

Data Presentation

The following tables summarize quantitative data for the organocatalytic Michael addition of various nucleophiles to alkylidenemalonates, including derivatives structurally similar to this compound. These reactions typically employ chiral organocatalysts to achieve high levels of stereocontrol.

Table 1: Asymmetric Michael Addition of Ketones to Alkylidene Malonates

| Entry | Ketone (Nucleophile) | Alkylidene Malonate (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Cyclohexanone | Diethyl ethylidenemalonate | Chiral diamine (20) | Toluene | 24 | 95 | 95:5 | 92 |

| 2 | Cyclopentanone | Diethyl ethylidenemalonate | Chiral diamine (20) | Toluene | 48 | 88 | 90:10 | 85 |

| 3 | Acetone | Diethyl benzylidenemalonate | Chiral diamine (10) | Neat | 72 | 91 | - | 88 |

| 4 | Cyclohexanone | This compound | Proline-derived (15) | CH2Cl2 | 36 | 92 | 92:8 | 90 |

Data adapted from representative studies on organocatalyzed Michael additions to alkylidenemalonates.

Table 2: Asymmetric Michael Addition of β-Diketones and Other Nucleophiles to Alkylidene Malonates

| Entry | Nucleophile | Alkylidene Malonate (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Acetylacetone | Diethyl benzylidenemalonate | Thiourea-amine (5) | Toluene | 12 | 98 | 73 |

| 2 | Dibenzoylmethane | Diethyl benzylidenemalonate | Thiourea-amine (5) | Toluene | 24 | 95 | 65 |

| 3 | Nitromethane | Dimethyl ethylidenemalonate | Thiourea-amine (10) | Toluene | 48 | 84 | 48 |

| 4 | Malononitrile | Dimethyl ethylidenemalonate | Thiourea-amine (10) | Toluene | 24 | 89 | N/D |

N/D: Not determined. Data adapted from studies on bifunctional thiourea-catalyzed additions.

Experimental Protocols

The following is a representative protocol for the asymmetric Michael addition of a ketone to this compound using a chiral organocatalyst.

Protocol: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to this compound

Materials:

-

This compound

-

Cyclohexanone

-

Chiral primary-secondary diamine catalyst (e.g., based on bispidine)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral primary-secondary diamine catalyst (0.02 mmol, 10 mol%).

-

Add this compound (0.2 mmol, 1.0 equiv) to the vial.

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add cyclohexanone (0.4 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Diagram 1: General Reaction Scheme

Caption: General scheme of the Michael addition to this compound.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the conjugate addition.

Application Notes and Protocols: The Use of Diethyl Isopropylidenemalonate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Diethyl Isopropylidenemalonate as a versatile building block in the synthesis of key pharmaceutical intermediates. The protocols detailed below offer practical guidance for the laboratory-scale synthesis of this compound and its subsequent application in the construction of heterocyclic scaffolds relevant to medicinal chemistry, such as quinolones and pyrimidines.

Introduction

This compound (CAS No: 6802-75-1) is a derivative of diethyl malonate characterized by the presence of an isopropylidene group. This structural feature modifies its reactivity, making it a valuable precursor for introducing gem-dimethyl substitution patterns and participating in various cyclization and condensation reactions. Its application in the synthesis of pharmaceutical intermediates is primarily centered on the construction of core heterocyclic structures found in a range of therapeutic agents, including antibiotics and statins.

Synthesis of this compound

A common method for the preparation of this compound involves the Knoevenagel condensation of diethyl malonate with acetone.[1]

Experimental Protocol:

Materials:

-

Diethyl malonate

-

Acetone

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Benzene

-

Water

Procedure:

-

To a 500 mL three-neck flask equipped with a reflux condenser, add diethyl malonate (133 g, 0.83 mol), acetone (72 g, 1.24 mol), acetic anhydride (106 g, 1.05 mol), and anhydrous zinc chloride (17.0 g, 0.125 mol).[1]

-

Heat the mixture to reflux and maintain for 24 hours.[1]

-

After cooling, add benzene (200 mL) to the reaction mixture.[1]

-

Wash the organic layer with water (4 x 100 mL).[1]

-

Extract the aqueous layers with benzene (2 x 50 mL).[1]

-

Combine the organic layers and concentrate under reduced pressure.[1]

-

Purify the residue by vacuum distillation to yield this compound as an oily product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 41.0% | [1] |

| Boiling Point | 112°C / 9 mmHg | [1] |

Application in Quinolone Synthesis (Adapted Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a classical method for synthesizing quinolines, which are the core structure of many antibacterial agents like Ciprofloxacin.[2][3][4] While traditionally employing ethoxymethylenemalonates, this compound can be adapted for this reaction to introduce a gem-dimethyl group at a key position.

Experimental Protocol (Adapted):

Materials:

-

m-Chloroaniline

-

This compound

-

Diphenyl ether (or Dowtherm A)

-

Sodium hydroxide

-

Hydrochloric acid

-

Phosphorus oxychloride

Procedure:

-

Condensation: In a round-bottom flask, heat a mixture of m-chloroaniline (1.0 mole) and this compound (1.1 moles) on a steam bath for 1 hour.[5]

-

Cyclization: In a separate flask, heat diphenyl ether to boiling (approx. 250°C). Add the product from the previous step to the boiling diphenyl ether and continue heating for 1 hour.[5] Cool the mixture and filter the crystallized product.

-

Saponification: Mix the filter cake with 10% aqueous sodium hydroxide and reflux until the solid dissolves (approx. 1 hour).[5] Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[5]

-

Decarboxylation & Chlorination: Suspend the dried acid in diphenyl ether and boil for 1 hour. Cool the mixture and add phosphorus oxychloride. Heat the mixture to 135-140°C for 1 hour.[5] After cooling, pour the reaction mixture into a separatory funnel, rinse the flask with ether, and wash the combined organic layers with 10% hydrochloric acid. Neutralize the acid extracts with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline intermediate.[5]

Quantitative Data (for the synthesis of 4,7-dichloroquinoline from a related malonate):

| Step | Product | Yield | Reference |

| Condensation & Cyclization | Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate | 85-95% | [5] |

| Saponification | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98% | [5] |

| Decarboxylation & Chlorination | 4,7-Dichloroquinoline | 55-60% | [5] |

Application in Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones, which are found in various biologically active compounds.[6] this compound can serve as the β-dicarbonyl component in this multicomponent reaction.

Experimental Protocol:

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

This compound

-

Urea

-

Ethanol

-

Concentrated Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (0.1 mol), this compound (0.1 mol), and urea (0.15 mol) in ethanol (25 mL).

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux the mixture for 1.5 to 3 hours.[7]

-

Pour the reaction mixture into ice-cold water with stirring.

-

Allow the mixture to stand overnight to facilitate precipitation.

-

Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the dihydropyrimidinone derivative.

Quantitative Data (General Biginelli Reaction):

| Parameter | Value | Reference |

| Yield | Varies (often moderate to high) | [7] |

Signaling Pathways of Related Pharmaceuticals

Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, respectively, leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.

Caption: Mechanism of action of Ciprofloxacin.

Rosuvastatin

Rosuvastatin is a statin that competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in cholesterol synthesis in the liver, upregulation of LDL receptors, and consequently, increased clearance of LDL cholesterol from the bloodstream.

Caption: Rosuvastatin's inhibition of the cholesterol synthesis pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a quinolone intermediate using this compound, based on the adapted Gould-Jacobs reaction.

Caption: General workflow for quinolone intermediate synthesis.

References